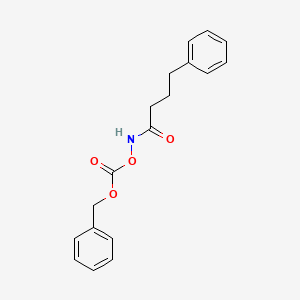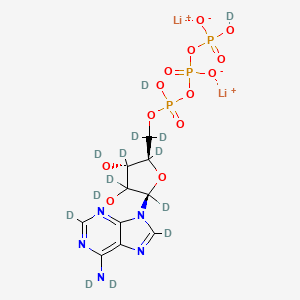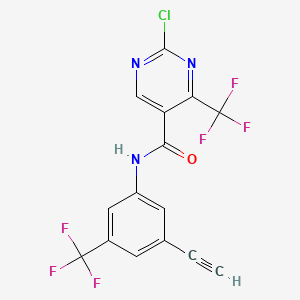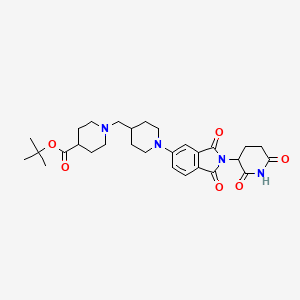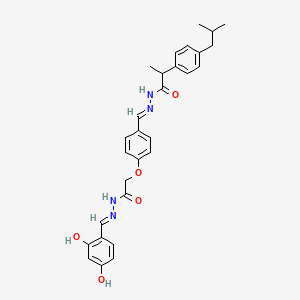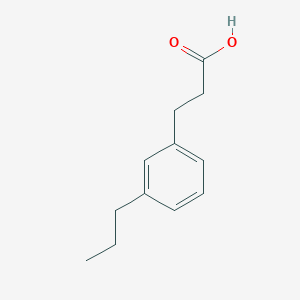
Propylbenzene-(CH2)2-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylbenzene-(CH2)2-COOH, also known as 3-phenylpropanoic acid, is an organic compound with the molecular formula C12H16O2. It is a derivative of propylbenzene where the terminal carbon of the propyl chain is substituted with a carboxylic acid group. This compound is a hapten, which means it can elicit an immune response only when attached to a larger carrier molecule, such as a protein .
準備方法
Synthetic Routes and Reaction Conditions
Propylbenzene-(CH2)2-COOH can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting propylbenzene is then oxidized to form the carboxylic acid group.
Grignard Reaction: Propylbenzene can be reacted with carbon dioxide in the presence of a Grignard reagent to form the carboxylic acid.
Oxidation of Propylbenzene: Propylbenzene can be oxidized using potassium permanganate (KMnO4) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of propylbenzene using strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO3). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Oxidation: Propylbenzene-(CH2)2-COOH can undergo oxidation reactions to form various products.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Benzoic acid
Reduction: 3-phenylpropanol
Substitution: Nitropropylbenzene, sulfonated propylbenzene, halogenated propylbenzene
科学的研究の応用
Propylbenzene-(CH2)2-COOH has several applications in scientific research:
Biology: As a hapten, it is used in immunological studies to understand the immune response and the development of antibodies
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of propylbenzene-(CH2)2-COOH involves its interaction with specific molecular targets and pathways. As a hapten, it binds to carrier proteins and forms a complex that is recognized by the immune system. This triggers an immune response, leading to the production of antibodies . The carboxylic acid group can also participate in various chemical reactions, such as oxidation and reduction, by interacting with specific reagents and catalysts .
類似化合物との比較
Propylbenzene-(CH2)2-COOH can be compared with other similar compounds, such as:
Benzylbenzoic acid: Similar structure but with a benzyl group instead of a propyl group.
Phenylacetic acid: Similar structure but with a shorter side chain.
Cinnamic acid: Similar structure but with a double bond in the side chain.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a hapten and participate in various chemical reactions. Its ability to elicit an immune response when attached to a carrier protein makes it valuable in immunological studies .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
3-(3-propylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-4-10-5-3-6-11(9-10)7-8-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,14) |
InChIキー |
PUHHXSXAQLVDPJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=CC=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
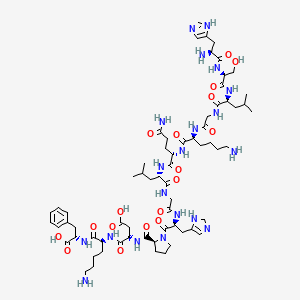
![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)
![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)



